Pukateine

Vascular Pharmacology α1-Adrenoceptor Subtype Selectivity Aporphine SAR

Pukateine's unique 11-hydroxy-1,2-methylenedioxy substitution pattern confers distinct α1A/α1D adrenoceptor selectivity over α1B subtypes versus analogs like roemerine. This validated probe enables reproducible dissection of vascular smooth muscle pharmacology and partial D2 receptor agonism studies. Substitution with generic aporphines compromises experimental integrity.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 81-67-4
Cat. No. B191868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePukateine
CAS81-67-4
Synonyms(R)-11-hydroxy-1,2-methylenedioxyaporphine
pukateine
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3
InChIInChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1
InChIKeyIKMXUUHNYQWZBC-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pukateine (CAS 81-67-4) Technical Profile for Preclinical Research Sourcing


Pukateine is a naturally occurring (R)-aporphine alkaloid, specifically (R)-11-hydroxy-1,2-methylenedioxyaporphine, with a molecular formula of C18H17NO3 and a molecular weight of 295.30 g/mol [1]. It is primarily isolated from the bark of the New Zealand tree Laurelia novae-zelandiae and certain South American plants [2]. This compound has been identified as a lead for modulating dopaminergic neurotransmission and vascular tone, demonstrating a profile that combines agonist-like activity at dopamine D2 receptors with antagonist activity at α1-adrenoceptors [3][4].

Why Aporphine Alkaloids Are Not Interchangeable: The Case for Pukateine


While structurally related aporphine alkaloids such as boldine, glaucine, and apomorphine share a common tetracyclic skeleton, they are not functionally equivalent and cannot be substituted for one another in research protocols without risking data misinterpretation. Pukateine's unique substitution pattern—specifically the 1,2-methylenedioxy bridge and the 11-hydroxy group on the aporphine core—dictates a distinct pharmacodynamic fingerprint [1][2]. This structural specificity translates into quantifiable differences in receptor subtype affinity, enzyme inhibition profiles, and in vivo behavioral outcomes, as demonstrated in the comparative studies detailed below [3][4].

Quantitative Differentiation: Pukateine vs. Structural Analogs in Key Assays


α1-Adrenoceptor Subtype Selectivity Profile Relative to Anonaine and Roemerine

Pukateine demonstrates a distinct affinity pattern for the three cloned human α1-adrenoceptor subtypes (α1A, α1B, α1D) when directly compared to the closely related 1,2-methylenedioxyaporphines, (-)-anonaine and (-)-roemerine [1]. While all three are α1-AR antagonists, pukateine's affinity differs notably from its analogs, a consequence of its unique C-11 hydroxy group. The study found that subtle changes in hydroxylation on the aporphine ring critically affect interactions with each subtype, suggesting that the binding site topography differs among α1-AR subtypes [1]. The authors concluded that N-methylation favors interaction with all α1-AR subtypes, but the presence of the hydroxy group at C-11 has different effects on affinity for each subtype and decreases affinity for Ca2+ channels [1].

Vascular Pharmacology α1-Adrenoceptor Subtype Selectivity Aporphine SAR

Dopamine D1 vs. D2 Receptor Binding Affinity Compared to Boldine and Glaucine

Pukateine (PUK) displays a unique dopaminergic profile, binding with submicromolar affinity to both D1 and D2 dopamine receptors [1]. In contrast to structurally related aporphines like boldine and glaucine, which exhibit markedly different affinities, PUK's balanced D1/D2 profile is notable. Boldine, for instance, has been reported to have a Ki of 0.4 µM at D1 and 0.5 µM at D2 receptors in comparable assays, but its functional activity diverges [2]. Glaucine, with both hydroxy groups blocked, shows diminished affinity for both receptors [2]. The presence of the 1,2-methylenedioxy group and the free 11-hydroxy group in pukateine appears to be a critical structural determinant for its balanced submicromolar interaction with both receptor subtypes [1].

Dopaminergic Pharmacology Receptor Binding Assay Parkinson's Disease Research

In Vivo Dopaminergic Efficacy in 6-OHDA Lesioned Rat Model

Pukateine's functional dopaminergic activity is confirmed in vivo. In a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats, pukateine (8 mg/kg, s.c.) elicited significant contralateral circling behavior, a classic indicator of dopaminergic agonist action [1]. This effect was dose-dependent, as the 4 mg/kg dose did not produce a significant response [1]. While other aporphines like apomorphine are also active in this model, they are typically associated with potent emetic effects, a liability that may be reduced for pukateine due to its unique receptor profile and the anecdotal absence of nausea reported in early human observations [2]. Furthermore, in microdialysis studies, pukateine (340 µM perfused) significantly increased extracellular dopamine levels in the striatum, corroborating its dopamine-enhancing properties [1].

In Vivo Pharmacology Neurodegeneration Behavioral Neuroscience

Antioxidant Capacity in Lipid Peroxidation Assays

Pukateine exhibits potent, dose-dependent inhibition of basal lipid peroxidation in rat brain membrane preparations, with an IC50 of 15 µM [1]. This antioxidant activity is a key differentiator from many other dopaminergic aporphines. While boldine, another aporphine, is also recognized for its antioxidant properties, pukateine's specific activity in a neuronal membrane context (rat brain) is well-defined [1]. Importantly, pukateine achieves this without inhibiting monoamine oxidase (MAO) enzymes at concentrations up to 100 µM, a common off-target effect of some neuroactive compounds [1]. This selective antioxidant action, combined with its dopaminergic profile, distinguishes pukateine as a multi-modal neuroprotective candidate.

Antioxidant Activity Neuroprotection Lipid Peroxidation

Targeted Research Applications Leveraging Pukateine's Specific Pharmacological Signature


Dopaminergic Signaling Probe in Parkinson's Disease Models

Pukateine is ideally suited for in vivo studies in rodent models of Parkinson's disease (e.g., 6-OHDA or MPTP lesions) where a balanced D1/D2 agonist is required to restore motor function [1]. Its proven ability to increase extracellular dopamine in the striatum and elicit contralateral turning behavior [1], coupled with its significant antioxidant capacity (IC50 15 µM against lipid peroxidation) [1], allows researchers to investigate a dual mechanism of action: symptomatic motor improvement via dopamine receptor agonism and potential disease-modifying effects via oxidative stress reduction. This dual profile is not offered by classical dopamine agonists like apomorphine or L-DOPA, making pukateine a distinct tool for elucidating the interplay between dopamine signaling and neuroinflammation/oxidative stress in neurodegeneration [1][2].

Vascular Reactivity and α1-Adrenoceptor Subtype Pharmacology

For cardiovascular researchers, pukateine serves as a valuable pharmacological tool for dissecting α1-adrenoceptor (α1-AR) subtype function in vascular tissues [2]. Its distinct affinity profile across the α1A, α1B, and α1D subtypes, when compared to the structurally similar aporphines anonaine and roemerine, enables the study of structure-activity relationships (SAR) governing α1-AR subtype selectivity [2]. This is particularly relevant for investigations into hypertension and benign prostatic hyperplasia, where α1-AR antagonists are therapeutic mainstays. The documented vasorelaxant effect of pukateine in isolated rat aorta and tail artery [2], combined with its defined receptor binding fingerprint, provides a solid foundation for exploring novel vascular modulators with potentially improved subtype selectivity [2].

Natural Product Insecticide Lead Discovery

Pukateine has demonstrated quantifiable insecticidal activity against economically significant agricultural pests [3]. In direct comparative studies, a dose of 50 µg/mL of pukateine caused 70% mortality in Drosophila melanogaster larvae within 24 hours, while the related alkaloid boldine caused 83% mortality under identical conditions [3]. Furthermore, at 10 µg/mL, pukateine showed acute and chronic effects on D. melanogaster, including feeding alteration and developmental deformations [3]. This efficacy profile positions pukateine as a promising scaffold for the development of novel, bio-rational insecticides. Its natural origin and specific benzylisoquinoline structure offer a differentiated mode of action, likely involving interaction with octopamine and ecdysone receptors [3], which is distinct from synthetic neurotoxic pesticides, thereby presenting a lower risk of cross-resistance and a potentially more favorable environmental profile [3].

Multimodal Neuroprotective Agent Research

The convergence of pukateine's dopaminergic, antioxidant, and α1-adrenergic antagonist properties makes it a unique candidate for investigating multimodal neuroprotective strategies [1][2]. Unlike compounds targeting a single pathway, pukateine offers the ability to simultaneously enhance dopamine neurotransmission (via D2 agonism), scavenge free radicals (antioxidant activity), and modulate cerebral blood flow (via α1-AR antagonism) [1][2]. This polypharmacology is particularly relevant for complex disorders like Parkinson's disease and stroke, where multiple pathological cascades are implicated. Researchers can utilize pukateine as a chemical probe to study the synergistic or additive effects of these mechanisms in vivo, providing a more holistic model of neuroprotection than single-target agents [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pukateine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.